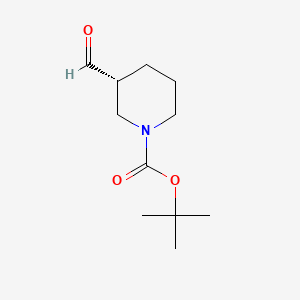

(R)-tert-butyl 3-formylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVHINDANRPFIL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654709 | |

| Record name | tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194726-46-0 | |

| Record name | tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-butyl 3-formylpiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize chiral building blocks and heterocyclic intermediates in medicinal chemistry.

Core Chemical Properties

This compound is a chiral heterocyclic compound widely used as a building block in the synthesis of complex pharmaceutical agents. The presence of a reactive aldehyde group on a protected piperidine ring makes it a valuable intermediate for introducing the piperidine moiety into target molecules. Its stereochemistry is crucial for achieving specific biological activity and selectivity in drug candidates.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 194726-46-0 (for R-isomer) | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥95% - 97% | [2][3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Spectroscopic Data

While specific spectra for the (R)-isomer are not detailed in the provided results, typical spectroscopic data for similar N-Boc protected formylpiperidines can be inferred.

| Spectroscopy | Expected Chemical Shifts (δ ppm) |

| ¹H NMR (CDCl₃) | ~9.6 (s, 1H, -CHO), 3.0-4.2 (m, piperidine ring protons), ~2.5 (m, 1H, piperidine ring proton), 1.6-2.0 (m, piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~201 (-CHO), ~155 (C=O, Boc), ~80 (-C(CH₃)₃), ~40-55 (piperidine ring carbons), 28.5 (-C(CH₃)₃) |

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the reactivity of its aldehyde functional group. This allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses.

Key Reactions:

-

Reductive Amination: The formyl group readily reacts with primary or secondary amines to form an imine, which can be subsequently reduced to yield a secondary or tertiary amine, respectively. This is a cornerstone reaction for building complex molecular scaffolds.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

-

Condensation Reactions: Aldol and similar condensation reactions can be used to form new carbon-carbon bonds.

The piperidine ring is a prevalent scaffold in many approved drugs. The use of chiral intermediates like this compound is critical for synthesizing enantiomerically pure final products. For instance, the related compound, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is a key building block for Linagliptin, a DPP-4 inhibitor for treating type 2 diabetes, and is also used to create γ-secretase modulators for potential Alzheimer's disease treatment.[4][5] The formyl derivative serves as a direct precursor to such amino compounds or other functionalized piperidines.

Caption: Synthetic utility of the formylpiperidine intermediate.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and purification of this compound.

Synthesis via Oxidation

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen source

Procedure:

-

Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Caption: General workflow for the synthesis of the title compound.

Purification Protocol

The crude product is typically purified using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230–400 mesh)

-

Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

-

Chromatography column, flasks, and other standard glassware

Procedure:

-

Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).

-

Pack the chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., progressing towards 70:30 Hexanes/Ethyl Acetate).[6]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified liquid product.

Safety and Handling

This compound is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid breathing fumes or vapors.[7]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

This document is for informational purposes only and is based on publicly available data. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

References

- 1. tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | C11H19NO3 | CID 42325667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate (CAS: 194726-46-0)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a chiral heterocyclic building block crucial in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, safety and handling protocols, and its versatile applications in synthetic organic chemistry, particularly in the development of novel therapeutics.

Core Compound Information

This compound, with the CAS number 194726-46-0, is a valuable intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, while the aldehyde functional group at the chiral center provides a reactive site for a variety of chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 194726-46-0 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Physical Form | Liquid | [2][3] |

| Purity | ≥95% | [1] |

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques. The following data has been reported for a closely related structure and is presented here as a reference.

Table 2: Spectral Data

| Technique | Data | Reference(s) |

| ¹H-NMR (500 MHz, CDCl₃) | δ 9.76 (t, J = 1.9 Hz, 1H), 3.75 – 3.67 (m, 1H), 3.39 – 3.26 (m, 2H), 2.42 (td, J = 7.4, 1.9 Hz, 2H), 1.94 – 1.67 (m, 3H), 1.67 – 1.57 (m, 4H), 1.46 (s, 9H), 1.35 – 1.20 (m, 10H) | [4] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 203.1, 154.8, 79.0, 57.4, 46.4, 44.1, 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 28.7, 26.5, 23.6, 22.2 | [4] |

| IR (film) | νₘₐₓ 2928, 2856, 1726, 1691, 1456, 1393, 1365, 1253, 1171, 1106, 913, 772 cm⁻¹ | [4] |

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 3: Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Storage and Handling Recommendations:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Synthesis

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Common and effective methods for this transformation include the Swern oxidation and the use of Dess-Martin periodinane. These methods are favored for their mild reaction conditions and high yields.

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (General Procedure)

Method 1: Swern Oxidation

-

Preparation of the Activating Agent: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Swern Reagent: Slowly add dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

-

Addition of Base: Add triethylamine (TEA) (3.0-5.0 equivalents) to the reaction mixture and allow it to slowly warm to room temperature.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

-

Reaction Setup: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers become clear.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The chiral piperidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This compound serves as a key intermediate for introducing this valuable moiety into drug candidates. Its aldehyde functionality allows for a variety of subsequent chemical modifications.

Caption: Key reactions and applications in the synthesis of drug candidates.

Key Reactions and Experimental Protocols

1. Reductive Amination:

This reaction is a cornerstone for synthesizing substituted piperidines by forming a new carbon-nitrogen bond.

-

General Protocol:

-

Dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture. The addition of a catalytic amount of acetic acid can accelerate the reaction.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by quenching with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

2. Wittig Reaction:

The Wittig reaction is employed to convert the aldehyde into an alkene, providing a scaffold for further functionalization.

-

General Protocol:

-

Prepare the Wittig reagent (a phosphonium ylide) by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide.

-

Allow the reaction mixture to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the resulting alkene by column chromatography.

-

3. Grignard Reaction:

The addition of Grignard reagents to the aldehyde allows for the formation of a new carbon-carbon bond and the creation of a chiral secondary alcohol.

-

General Protocol:

-

Dissolve this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere and cool to 0 °C or -78 °C.

-

Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) (1.1-1.5 equivalents) to the cooled solution.

-

Stir the reaction at the low temperature and then allow it to warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

-

Biological Significance

While direct biological activity data for this compound is not extensively reported, its importance lies in its role as a precursor to biologically active molecules. For instance, the closely related (R)-3-aminopiperidine, which can be synthesized from this aldehyde via reductive amination, is a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin, used in the treatment of type 2 diabetes. Furthermore, derivatives of 3-aminopiperidine have been investigated as γ-secretase modulators for the potential treatment of Alzheimer's disease.[5] The chiral piperidine motif is also found in inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase 9 (CDK9), which are targets in cancer therapy.[6]

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its utility in constructing substituted piperidine rings through reactions such as reductive amination, Wittig olefination, and Grignard additions makes it an indispensable tool for medicinal chemists. The protocols and data presented in this guide are intended to support researchers in the efficient and safe application of this important synthetic intermediate in their drug discovery and development endeavors.

References

- 1. cenmed.com [cenmed.com]

- 2. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 3. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It details the molecule's physicochemical properties, a standard synthesis protocol, and its significant role as an intermediate in the synthesis of pharmaceutical agents.

Core Molecular Data

This compound is a versatile synthetic intermediate. Its Boc-protected nitrogen and reactive aldehyde functional group make it a valuable component for constructing complex molecular architectures, particularly in the development of new therapeutics.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| CAS Number | 194726-46-0 | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C=O | [1] |

Synthesis and Experimental Protocols

The most common and efficient route to synthesize this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation due to its high yield and compatibility with the acid-sensitive Boc protecting group.

This protocol describes the synthesis of this compound from (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water, Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Low-temperature thermometer

-

Nitrogen or Argon inlet

-

Dropping funnels

-

Dry ice/acetone bath (-78 °C)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask is assembled with a magnetic stirrer, thermometer, and nitrogen inlet. Add oxalyl chloride (1.5 equivalents) dissolved in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.5 - 3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel. Maintain the internal temperature below -60 °C. Stir the resulting mixture for 15-20 minutes.

-

Addition of Alcohol: Prepare a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45-60 minutes at this temperature.

-

Base Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 10 minutes at -78 °C, then warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), water, and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude aldehyde can be purified further by flash column chromatography on silica gel if necessary.

Application in Drug Development

This compound is a crucial precursor for synthesizing chiral amines used in active pharmaceutical ingredients (APIs). A primary application is its conversion to (R)-tert-butyl 3-aminopiperidine-1-carboxylate, a key intermediate for the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.

The conversion is typically achieved through reductive amination. The aldehyde is first reacted with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. Subsequent deprotection of the Boc group yields the (R)-3-aminopiperidine core.

The following diagram illustrates the experimental workflow for the synthesis of the title compound via Swern oxidation.

Caption: Synthesis of the target aldehyde via Swern Oxidation.

This diagram shows the synthetic pathway from this compound to the final API, Linagliptin, highlighting its role as a key precursor.

Caption: Synthetic pathway from the aldehyde to Linagliptin.

References

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. It details the compound's structure, physicochemical properties, a standard synthesis protocol, and its applications in the development of complex pharmaceutical agents.

Core Compound Structure and Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which modulates its reactivity and solubility, and a formyl (aldehyde) group at the 3-position, which serves as a key reactive handle for synthetic transformations. The "(R)" designation indicates a specific stereochemical configuration at the chiral center (carbon-3), making it a crucial intermediate for synthesizing enantiomerically pure target molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | (R)-1-Boc-3-piperidinecarboxaldehyde, (R)-N-Boc-3-formylpiperidine | [1] |

| CAS Number | 200256-72-8 (for R-isomer) | |

| PubChem CID | 42325667 | |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store in freezer (-20°C) under an inert atmosphere | [1] |

Table 2: Representative Spectroscopic Data

| Spectrum | Data | Reference(s) |

| ¹H-NMR | Representative signals (CDCl₃, 500 MHz) δ (ppm): 9.6 (s, 1H, -CHO), 3.8-4.2 (m, 2H), 2.8-3.2 (m, 2H), 2.5-2.7 (m, 1H), 1.6-2.0 (m, 4H), 1.45 (s, 9H, Boc) | [2] |

| ¹³C-NMR | Representative signals (CDCl₃, 125 MHz) δ (ppm): 202.5 (-CHO), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 50.0, 45.0, 42.0, 28.4 (C(CH₃)₃), 25.0, 22.0 | [2] |

| IR | Representative peaks (film, cm⁻¹): 2975, 2870, 1725 (C=O, aldehyde), 1690 (C=O, carbamate), 1420, 1365, 1250, 1160 | [2] |

Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used protocol that offers high yields and avoids over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

This protocol details the synthesis of the title compound from its alcohol precursor.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride (or trifluoroacetic anhydride)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Swern Reagent Formation: To the cooled solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent. Stir the resulting mixture at -78 °C for 45-60 minutes.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless to pale yellow oil.

References

(R)-tert-butyl 3-formylpiperidine-1-carboxylate IUPAC name

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a core scaffold found in numerous natural products and synthetic drugs, this compound serves as a versatile intermediate for the synthesis of complex molecular architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-protected amine, which allows for controlled manipulation and deprotection under specific acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-formylpiperidine-1-carboxylate .[1][2]

Chemical and Physical Properties

The physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 118156-93-7 (for racemate) | [3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2][3] |

| Molecular Weight | 213.27 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >95.0% (GC), 97% | |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [3] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane and ether. | [3] |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C=O | [2] |

| InChI Key (racemate) | CTVHINDANRPFIL-UHFFFAOYSA-N | [3] |

| PubChem CID ((R)-isomer) | 42325667 | [1][2] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, offering high yields with minimal side-product formation.

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation

The following protocol is adapted from a general procedure for the synthesis of the racemic compound, which is directly applicable to the (R)-enantiomer starting from the corresponding chiral alcohol.[3]

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride (2 M solution in Dichloromethane)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N)

-

Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry ice/acetone bath).

-

Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile (chlorosulfonium salt).

-

Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (4 mL) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for an additional 15 minutes.

-

Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be controlled.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours or until completion is confirmed by TLC.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

The resulting yellow oil, this compound, is often of sufficient purity (e.g., 92% yield) to be used in subsequent steps without further purification.[3]

Applications in Drug Discovery and Development

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The title compound is a key intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor modulators. Related piperidine-containing compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.[5] Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used in cancer therapy.[6]

Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific stereochemistry and functionality early in a synthetic route, streamlining the path to complex target molecules and facilitating the exploration of structure-activity relationships (SAR).[7] The Boc-protecting group provides stability during initial synthetic steps and can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility.

References

- 1. tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | C11H19NO3 | CID 42325667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]

- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

(R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Technical Guide to Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a key chiral building block in the synthesis of complex pharmaceutical compounds. Its precise chemical structure and purity are critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data expected for this compound. Detailed, generalized experimental protocols for data acquisition are presented to aid researchers in their analytical workflows. While a complete set of experimentally verified spectra for this specific enantiomer is not publicly available, this document consolidates predicted and typical spectral data to serve as a valuable reference.

Data Presentation

The summarized spectral data provides a reference for the characterization of this compound. The NMR and IR data are based on typical values observed for compounds with similar functional groups and structural motifs, as specific experimental spectra for the (R)-enantiomer are not widely published.

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~9.6 | s (or d) | 1H | Aldehyde proton (CHO) |

| ~4.0 - 3.0 | m | 4H | N-CH₂ (piperidine ring) |

| ~2.5 | m | 1H | CH-CHO (piperidine ring) |

| ~2.0 - 1.5 | m | 4H | CH₂ (piperidine ring) |

| 1.46 | s | 9H | tert-Butyl protons (C(CH₃)₃) |

Note: Due to the conformational flexibility of the piperidine ring and potential rotamers of the Boc group, some signals may appear as broad multiplets.

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~202 | Aldehyde carbonyl (CHO) |

| ~155 | Carbamate carbonyl (N-C=O) |

| ~80 | Quaternary carbon (C (CH₃)₃) |

| ~50 | Methine carbon (C H-CHO) |

| ~45-40 | N-C H₂ (piperidine ring) |

| ~28.5 | tert-Butyl methyls (C(C H₃)₃) |

| ~25-20 | C H₂ (piperidine ring) |

Table 3: IR Spectral Data (Typical Absorption Frequencies)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2870 | Strong | C-H stretch (alkane) |

| ~2820, 2720 | Medium | C-H stretch (aldehyde)[1] |

| ~1725 | Strong | C=O stretch (aldehyde)[2] |

| ~1690 | Strong | C=O stretch (Boc-carbamate) |

| ~1480 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

Table 4: Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Ion Formula |

| 214.14 | [M+H]⁺ |

| 236.12 | [M+Na]⁺ |

Note: 'M' represents the parent molecule. The molecular weight of this compound is 213.27 g/mol .

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution should be transferred to a 5 mm NMR tube, ensuring it is free of solid particles by filtering through a pipette with a glass wool plug if necessary.

-

Instrument Setup : The NMR spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used, with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, requiring a significantly higher number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (FID) is processed using a Fourier transform. The resulting spectrum is phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid or oily sample, Attenuated Total Reflectance (ATR) is a convenient method. A small drop of the neat sample is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically generates the final spectrum by ratioing the sample spectrum against the background.

-

Data Processing : The significant absorption bands in the spectrum are identified and their wavenumbers (cm⁻¹) are recorded.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the compound (1-10 µg/mL) is prepared in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of an acid like formic acid may be added to promote protonation.

-

Data Acquisition : The sample solution is introduced into the ESI source of the mass spectrometer. The spectrum is acquired in positive ion mode over a suitable mass range. Key instrument parameters are optimized to obtain the best possible signal intensity.

-

Data Processing : The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the molecular ion (e.g., [M+H]⁺) and any observed adducts.

Mandatory Visualization

The logical flow from compound synthesis to final structural confirmation is a critical process in chemical research.

Caption: Logical workflow for the structural elucidation of a synthesized chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | (R)-1-Boc-3-formylpiperidine, (R)-1-(tert-Butoxycarbonyl)-3-piperidinecarboxaldehyde | [2] |

| CAS Number | 194726-46-0 | [1] |

| Molecular Formula | C11H19NO3 | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | >95.0% (GC) to 97% | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

GHS Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

3.1. Handling

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Use only in a well-ventilated area, such as a fume hood.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Avoid physical damage to containers.[4]

3.2. Storage

-

Store in original, tightly sealed containers.[4]

-

Recommended storage is under an inert atmosphere in a freezer at -20°C or refrigerated between 0-10°C.[1][3]

-

Store in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials and foodstuffs.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[4][5] |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5] |

Emergency Procedures

Immediate and appropriate responses to spills, fires, and exposures are critical.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Immediately give a glass of water.[4] Seek immediate medical attention or contact a Poison Information Centre.[4] |

5.2. Accidental Release Measures

-

Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Clean the spill area with soap and water.

-

Major Spills: Evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[4] Prevent the spill from entering drains or waterways.[4] Contain and collect the material for disposal in a labeled, sealed container.[4]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] Combustion may produce corrosive fumes, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The hazard classifications are based on data from similar compounds and computational models.

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory tract irritation.[4]

-

Chronic Effects: Long-term exposure effects are not well-documented; however, exposure should be minimized.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.[4] Do not allow the material to enter drains or waterways.[4] It should be disposed of as hazardous waste through a licensed contractor.[4]

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols in a controlled laboratory setting. Always refer to the most current Safety Data Sheet (SDS) before use.

References

- 1. 194726-46-0|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | C11H19NO3 | CID 42325667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-Formylpiperidine-1-carboxylate | 118156-93-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Storage and Handling of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for (R)-tert-butyl 3-formylpiperidine-1-carboxylate (CAS RN: 194726-46-0), a key chiral building block in pharmaceutical synthesis. Adherence to these guidelines is critical to maintain the compound's purity, stability, and fitness for use in research and development.

Core Storage Recommendations

This compound is a liquid that is sensitive to temperature and air. The primary considerations for its storage are temperature control and exclusion of atmospheric oxygen and moisture. Different suppliers provide slightly varied but consistent recommendations.

Data Presentation: Recommended Storage Conditions

The following table summarizes the quantitative storage temperature recommendations from various chemical suppliers.

| Supplier Recommendation | Temperature Range | Atmosphere | Key Conditions to Avoid |

| Sigma-Aldrich/Ambeed | Store in freezer, under -20°C[1] | Inert atmosphere[1] | N/A |

| Apollo Scientific | 2-8°C[2] | N/A (Implied inert) | Environmental extremes[2] |

| TCI Chemicals | Refrigerated (0-10°C) | Store under inert gas | Air, Heat |

Consolidated Recommendation: For long-term storage, maintaining the compound at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) is the most stringent and recommended condition to ensure maximum stability. For short-term laboratory use, storage at 2-8°C is acceptable.

Handling and Safety Protocols

Proper handling is crucial to prevent degradation of the compound and to ensure personnel safety. This compound is classified with hazard statements indicating it can cause skin, eye, and respiratory irritation[1][3].

Experimental Protocol: General Handling of Air- and Temperature-Sensitive Reagents

This protocol outlines the best practices for handling this compound in a laboratory setting.

Objective: To safely aliquot the reagent from its primary container while minimizing exposure to air and elevated temperatures.

Materials:

-

Stock container of this compound

-

Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle adapter

-

Dry, clean syringes and needles

-

Dry, clean recipient vessel (e.g., round-bottom flask) with a septum

-

Personal Protective Equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves

Procedure:

-

Preparation: Before opening, allow the reagent container to equilibrate to room temperature from the freezer or refrigerator. This prevents atmospheric moisture from condensing inside the cold container upon opening.

-

Inert Atmosphere: Pierce the septum of the stock container with a needle connected to an inert gas line. Pierce the septum with a second "vent" needle to allow for gas exchange.

-

Purging: Gently flush the headspace of the container with the inert gas for several minutes to displace any air.

-

Aliquoting: Using a dry, gas-tight syringe, pierce the septum and carefully draw the desired volume of the liquid reagent. The positive pressure from the inert gas source will facilitate this process.

-

Transfer: Dispense the liquid from the syringe into the prepared, inert-atmosphere recipient vessel.

-

Storage after Use: Before returning the stock container to cold storage, ensure a positive pressure of inert gas remains in the headspace. Securely seal the container and wrap the cap/septum area with paraffin film for an extra barrier against moisture and air ingress.

-

Cleanup: All handling should be performed in a well-ventilated fume hood[2][3]. Dispose of contaminated materials (syringes, needles) in accordance with institutional and local regulations[3]. Wash hands thoroughly after handling[2].

Visualization of Workflows and Applications

Diagram: Recommended Storage and Handling Workflow

The following diagram illustrates the logical flow for the proper storage and handling of this sensitive reagent.

Diagram: Role as a Chiral Building Block

This compound is not typically an active pharmacological agent itself but serves as a crucial intermediate in the synthesis of more complex molecules. The aldehyde group provides a reactive handle for various chemical transformations, while the Boc-protected piperidine ring offers a common structural motif in drug candidates.

References

(R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features make it a valuable starting material for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and applications, with a focus on its role in the synthesis of kinase inhibitors.

Commercial Availability and Specifications

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from various commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Cenmed | C007B-539622 | ≥95% | Custom |

| Sigma-Aldrich | 118156-93-7 (Racemic) | 97% | 1g, 5g, 10g, 25g, 100g |

| BLD Pharm | BD120359 (Racemic) | Inquire | |

| Sunway Pharm | SW-118156-93-7 (Racemic) | 97% | 1g, 5g |

| TCI EUROPE N.V. | B4068 (Racemic) | >95.0% (GC) | Inquire |

Note: While several suppliers list the racemic mixture (CAS 118156-93-7), Cenmed is a confirmed supplier of the (R)-enantiomer. Researchers should verify the stereochemistry of the product with their chosen supplier.

Physicochemical Properties and Safety Information

Understanding the physical and chemical properties of a compound is essential for its safe handling and use in experimental procedures.

Physical Properties:

-

Molecular Formula: C₁₁H₁₉NO₃

-

Molecular Weight: 213.27 g/mol

-

Appearance: Colorless to light yellow clear liquid

-

Storage: Store in an inert atmosphere, preferably in a freezer at -20°C.

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Applications in Medicinal Chemistry: Synthesis of PARP Inhibitors

The chiral piperidine motif is a prevalent scaffold in many biologically active molecules. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.

The synthesis of PARP inhibitors often involves a multi-step sequence where the chiral piperidine aldehyde is a crucial component for introducing the desired stereochemistry and functionality.

Experimental Workflow and Protocols

A common and powerful transformation involving aldehydes like this compound is reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond and is a cornerstone of amine synthesis.

Below is a generalized experimental workflow for a multi-step synthesis that could lead to a PARP inhibitor core structure, starting from the reductive amination of this compound.

Chiral Piperidine Building Blocks: An In-depth Technical Guide for Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs and natural products.[1][2][3][4][5] The introduction of chirality to the piperidine ring significantly expands its chemical space and biological activity, offering a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][6] This technical guide provides a comprehensive overview of the synthesis of chiral piperidine building blocks, detailing key experimental protocols, quantitative data for comparative analysis, and the biological context of their application.

I. Strategies for Asymmetric Synthesis of Chiral Piperidines

The stereoselective synthesis of chiral piperidines is a critical challenge in organic chemistry. Several powerful strategies have been developed to address this, each with its own advantages and substrate scope. The primary approaches include catalytic asymmetric hydrogenation, catalytic asymmetric reductive transamination, chemo-enzymatic methods, and organocatalysis.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation of pyridinium salts or activated pyridines represents a direct and atom-economical approach to chiral piperidines.[7][8][9][10] This method often employs iridium or rhodium catalysts with chiral phosphine ligands to achieve high enantioselectivity.

Table 1: Performance of Catalytic Asymmetric Hydrogenation Methods

| Catalyst/Ligand System | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference(s) |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | N-Benzyl-2-methylpyridinium salt | (R)-1-Benzyl-2-methylpiperidine | High | N/A | High | [7] |

| [Ir(COD)Cl]₂ / MP²-SEGPHOS | N-Alkyl-2-arylpyridinium salt | Chiral 2-Arylpiperidine | High | N/A | High | [7] |

| Pd(OH)₂/C with Chiral Auxiliary | Oxazolidinone-substituted pyridines | Chiral Substituted Piperidines | up to 90 | >20:1 | up to 98 | [11] |

| Rhodium / Chiral Diene Ligands | N-Boc-tetrahydropyridines | N-Boc-Chiral Piperidines | 85-95 | N/A | 90-99 | [12] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl-2-alkylpyridinium Salts

This protocol is a generalized procedure and should be optimized for specific substrates and catalyst systems.

-

Catalyst Pre-activation: In a glovebox, charge a pressure-resistant vial with the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand in a suitable degassed solvent. Activate the catalyst according to literature procedures, which may involve stirring under a hydrogen atmosphere or the addition of an activator.

-

Reaction Setup: Add the pyridinium salt substrate to the activated catalyst solution.

-

Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 bar).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Quench the reaction if necessary, and remove the catalyst by filtration through a pad of celite or silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Rhodium-Catalyzed Asymmetric Reductive Transamination

A novel and highly efficient method for synthesizing chiral piperidines involves a rhodium-catalyzed reductive transamination of pyridinium salts.[1][13][14] This approach utilizes a chiral primary amine to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.

Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

| Substrate (Pyridinium Salt) | Chiral Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference(s) |

| 2-Methylpyridinium salt | (R)-PEA | (2R,6S)-2,6-dimethylpiperidine | 78 | >20:1 | 96 | [1] |

| 2-Phenylpyridinium salt | (R)-PEA | (2R,6S)-2-phenyl-6-methylpiperidine | 85 | >20:1 | 98 | [1] |

| 4-Fluoro-2-methylpyridinium salt | (R)-PEA | (2R,4R,6S)-4-fluoro-2,6-dimethylpiperidine | 82 | >20:1 | 97 | [1] |

| 2-Thienylpyridinium salt | (R)-PEA | (2R,6S)-2-thienyl-6-methylpiperidine | 75 | >20:1 | 94 | [1] |

| (PEA: 1-phenylethylamine) |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

-

Reaction Setup: To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

-

Solvent and Reagent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Chemo-Enzymatic Asymmetric Dearomatization

The combination of chemical synthesis and biocatalysis offers a powerful and sustainable route to chiral piperidines.[15] A key example is the chemo-enzymatic dearomatization of activated pyridines, which often involves an amine oxidase/ene imine reductase cascade.

Experimental Protocol: Chemo-Enzymatic Synthesis of 3-Substituted Piperidines

This protocol is a two-step process involving the chemical reduction of an activated pyridine followed by an enzymatic cascade.

-

Step 1: Chemical Reduction to Tetrahydropyridine (THP)

-

To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

-

Stir the reaction for 1 hour at room temperature.

-

Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude THP, which is used in the next step without further purification.[1]

-

-

Step 2: Enzymatic Asymmetric Reduction

-

Prepare a buffer solution (e.g., potassium phosphate buffer) containing glucose and NAD⁺.

-

Add the crude THP from the previous step to the buffer.

-

Add the amine oxidase, ene imine reductase, and a glucose dehydrogenase for cofactor regeneration.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor for conversion.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by chromatography.

-

Organocatalytic Synthesis of Polysubstituted Piperidines

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of highly functionalized piperidines.[16][17] Domino reactions, such as the Michael addition/aminalization sequence, catalyzed by chiral amines (e.g., prolinol derivatives), can construct multiple stereocenters in a single step with high enantioselectivity.

Table 3: Organocatalytic Domino Michael Addition/Aminalization

| Aldehyde | Nitroolefin | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference(s) |

| Propanal | (E)-2-nitro-1,3-diphenylprop-1-ene | O-TMS diphenylprolinol | Polysubstituted piperidine | 85 | >20:1 | 99 | [16][17] |

| Isovaleraldehyde | (E)-2-nitro-1-phenyl-3-(p-tolyl)prop-1-ene | O-TMS diphenylprolinol | Polysubstituted piperidine | 92 | >20:1 | 98 | [16][17] |

| Cinnamaldehyde | (E)-1-(4-chlorophenyl)-2-nitro-3-phenylprop-1-ene | O-TMS diphenylprolinol | Polysubstituted piperidine | 78 | 15:1 | 95 | [16][17] |

Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization

-

Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, evaporate the solvent.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[1]

II. Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: General workflow for the synthesis and purification of chiral piperidines.

Signaling Pathways

Chiral piperidine moieties are integral to drugs targeting a wide range of signaling pathways implicated in various diseases.

Case Study 1: PARP Inhibition by Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for ovarian cancer.[18][19][20][21] Its chiral 3-aryl-piperidine moiety is crucial for its activity.

Caption: Mechanism of action of Niraparib in PARP-mediated DNA repair.

Case Study 2: Dopamine Receptor Modulation by (R)-preclamol

(R)-preclamol is a partial agonist of the dopamine D2 receptor and has been investigated for neuropsychiatric disorders.[22][23][24]

Caption: (R)-preclamol's modulation of the dopamine synapse.

Case Study 3: PI3K/Akt Signaling Pathway Inhibition

Many kinase inhibitors incorporate a piperidine scaffold to target pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer.[25][26][27]

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-containing drug.

III. Conclusion

Chiral piperidine building blocks are of paramount importance in modern drug discovery. The continued development of efficient and highly stereoselective synthetic methods is crucial for accessing novel and complex molecular architectures. This guide provides a foundational understanding of the key synthetic strategies, their practical implementation, and the biological relevance of these privileged scaffolds. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

Boc-protected formylpiperidine derivatives

An In-depth Technical Guide to Boc-Protected Formylpiperidine Derivatives for Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key binding interactions make it a valuable core for drug design. Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, handle that facilitates controlled, multi-step syntheses. This technical guide focuses on , which serve as critical building blocks for introducing the piperidine moiety into more complex molecules. We provide a comprehensive overview of their synthesis, physicochemical properties, analytical characterization, and applications, complete with detailed experimental protocols and workflow visualizations to support researchers in drug discovery and development.

Introduction to Boc-Protected Piperidines

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1] Its widespread use is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] This strategy prevents unwanted side reactions at the highly reactive piperidine nitrogen, allowing for selective modifications at other positions on the ring.[4]

are bifunctional synthons, possessing a latent aldehyde group that can participate in a variety of carbon-carbon bond-forming reactions. This makes them exceptionally versatile intermediates for constructing complex molecular architectures, accelerating the discovery and development of novel therapeutics.[4]

Physicochemical Properties

The properties of can vary based on the position of the formyl group and any other substituents. The data for several common derivatives are summarized below.

| Table 1: Physicochemical Properties of Key Boc-Protected Piperidine Derivatives | ||||

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Density | Key CAS Number |

| 1-Boc-3-formylpiperidine | C₁₁H₁₉NO₃ | 213.27 | 1.114 g/cm³ (Predicted) | Not specified |

| N-Boc-piperidine | C₁₀H₁₉NO₂ | 185.26 | 0.964 g/mL at 25 °C | 75844-69-8 |

| 4-Amino-1-Boc-piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Not specified | 87120-72-7[5] |

| 1-Boc-piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Not specified | 84358-13-4[4][6] |

| 1-Boc-4-formyl-4-methylpiperidine | C₁₂H₂₁NO₃ | 227.30 | Not specified | 189442-92-0[7] |

Synthesis of Boc-Protected Formylpiperidine Derivatives

The synthesis of these derivatives typically involves the protection of the piperidine nitrogen followed by the introduction or modification of a functional group to yield the aldehyde.

General Synthetic Workflow

The overall process can be visualized as a multi-step sequence, starting from a functionalized piperidine, which is first protected and then converted to the target aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-formyl-4-methylpiperidine [7]

-

Dissolve 1-Boc-piperidine-4-carbaldehyde (35.0 g, 164.1 mmol) in dichloromethane (200 mL) and cool the solution to 0 °C.

-

Add potassium tert-butoxide (23.9 g, 213 mmol) to the solution with stirring.

-

Slowly add iodomethane (69.9 g, 492 mmol) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1.5 hours.

-

Quench the reaction by pouring the mixture into brine (400 mL).

-

Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-Boc-4-formyl-4-methylpiperidine (yield: 43.8%).[7]

Protocol 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [8] This protocol describes the conversion of N-Boc protected piperidine acids into more complex heterocyclic derivatives.

-

β-keto ester formation: To a solution of l-(tert-butoxycarbonyl)piperidinecarboxylic acid (4 g, 17.4 mmol) in DCM (24 mL) at 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by DMAP (4.26 g, 34.9 mmol).

-

Add EDC·HCl (3.68 g, 19.2 mmol) in portions over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the solution with DCM (10 mL), wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the residue in MeOH (20 mL) and reflux for 5 hours. Evaporate the solvent in vacuo to obtain the crude β-keto ester.

-

Enamine formation: A solution of the crude β-keto ester (4.7 g, 16.4 mmol) and N,N-dimethylformamide dimethyl acetal (4.4 mL, 32.8 mmol) in dioxane (24 mL) is stirred at 100 °C for 5 hours.

-

Remove the solvent under reduced pressure. The crude β-enamino diketone is used in the next step without further purification.[8]

-

The subsequent reaction with substituted hydrazines yields the target pyrazole derivatives.

Analytical Characterization

Confirming the successful synthesis and purity of Boc-protected derivatives is a critical step. A combination of analytical techniques is typically employed.[1]

| Table 2: Comparative Guide to Analytical Methods for Boc-Protection Confirmation [1] | |||

| Method | Principle | Information Provided | Key Signals / Observations |